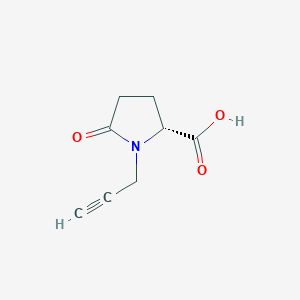

(2R)-5-Oxo-1-(prop-2-yn-1-yl)pyrrolidine-2-carboxylic acid

CAS No.:

Cat. No.: VC17774940

Molecular Formula: C8H9NO3

Molecular Weight: 167.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H9NO3 |

|---|---|

| Molecular Weight | 167.16 g/mol |

| IUPAC Name | (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid |

| Standard InChI | InChI=1S/C8H9NO3/c1-2-5-9-6(8(11)12)3-4-7(9)10/h1,6H,3-5H2,(H,11,12)/t6-/m1/s1 |

| Standard InChI Key | CFVUJUZFZDSDQK-ZCFIWIBFSA-N |

| Isomeric SMILES | C#CCN1[C@H](CCC1=O)C(=O)O |

| Canonical SMILES | C#CCN1C(CCC1=O)C(=O)O |

Introduction

Structural and Chemical Characteristics

Molecular Architecture

The compound’s IUPAC name, (2R)-5-oxo-1-prop-2-ynylpyrrolidine-2-carboxylic acid, reflects its stereochemistry (R-configuration at C2) and functional groups:

-

Molecular formula: C₈H₉NO₃

-

Key features:

Table 1: Structural comparison with analogs

Synthesis and Industrial Production

Laboratory-Scale Synthesis

The compound is typically synthesized via:

-

α-Amidoalkylation: Propargylamine reacts with pyrrolidin-2-one derivatives under Bronsted acid catalysis (e.g., HCl) to form the N-propargyl intermediate .

-

Stereoselective alkylation: Lithium hexamethyldisilazide (LiHMDS) mediates the addition of tert-butyl bromoacetate to the lactam ring, yielding the (2R)-configured product .

-

Deprotection: Trifluoroacetic acid (TFA) removes tert-butyl groups to generate the free carboxylic acid .

Key reaction conditions:

Industrial Methods

-

Continuous flow reactors enhance scalability and yield (up to 90%) by optimizing residence time and temperature.

-

Chiral chromatography ensures enantiomeric purity (>98% ee) for pharmaceutical applications.

Chemical Reactivity and Derivatives

Functional Group Transformations

-

Propargyl group: Participates in Huisgen cycloaddition (click chemistry) with azides to form triazoles .

-

Carboxylic acid: Forms esters (e.g., methyl ester) or amides via EDC/HOBt coupling .

Table 2: Common derivatives and applications

| Derivative | Application | Bioactivity (IC₅₀) |

|---|---|---|

| Methyl ester | Prodrug design | N/A |

| Boronic acid analog | Protease inhibition | 31 nM (FAP) |

| 4-Fluoro-pyrrolidine | Anticancer agents | 20 nM (FAP) |

Biological Activities

Enzyme Inhibition

-

Fibroblast activation protein (FAP): IC₅₀ = 20–73 nM, with selectivity over DPP-IV (>100 μM) .

-

Caspase-1: Analogous derivatives (e.g., VX-765) show sub-nanomolar activity.

Antimicrobial and Anticancer Properties

-

Antimicrobial: Active against methicillin-resistant Staphylococcus aureus (MRSA) (MIC < 32 µg/mL) .

-

Anticancer: Reduces A549 lung adenocarcinoma cell viability to 66% at 10 µM.

Applications in Drug Development

Medicinal Chemistry

-

FAP inhibitors: Used in cancer therapy to modulate tumor microenvironment .

-

Boronic acid derivatives: Investigated for protease-targeted therapies .

Industrial Uses

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume